1-(3-Hydroxyphenyl)-2-ethylaminoethylthiophosphoric acid hydrate
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Overview
Description
1-(3-Hydroxyphenyl)-2-ethylaminoethylthiophosphoric acid hydrate is a complex organic compound with a unique structure that includes a hydroxyphenyl group, an ethylaminoethyl group, and a thiophosphoric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxyphenyl)-2-ethylaminoethylthiophosphoric acid hydrate typically involves multiple steps, starting with the preparation of the hydroxyphenyl and ethylaminoethyl intermediates. These intermediates are then reacted with thiophosphoric acid under controlled conditions to form the final compound. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques can help maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxyphenyl)-2-ethylaminoethylthiophosphoric acid hydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species, depending on the reagents and conditions used.
Substitution: The ethylaminoethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
1-(3-Hydroxyphenyl)-2-ethylaminoethylthiophosphoric acid hydrate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxyphenyl)-2-ethylaminoethylthiophosphoric acid hydrate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The ethylaminoethyl group may enhance the compound’s binding affinity and specificity for its targets. The thiophosphoric acid moiety can participate in phosphorylation reactions, affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyphenyl)-2-ethylaminoethylthiophosphoric acid hydrate
- 1-(4-Hydroxyphenyl)-2-ethylaminoethylthiophosphoric acid hydrate
- 1-(3-Hydroxyphenyl)-2-methylaminoethylthiophosphoric acid hydrate
Uniqueness
1-(3-Hydroxyphenyl)-2-ethylaminoethylthiophosphoric acid hydrate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
119610-65-0 |
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Molecular Formula |
C10H16NO4PS |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
[2-(ethylamino)-1-(3-hydroxyphenyl)ethyl]sulfanylphosphonic acid |
InChI |
InChI=1S/C10H16NO4PS/c1-2-11-7-10(17-16(13,14)15)8-4-3-5-9(12)6-8/h3-6,10-12H,2,7H2,1H3,(H2,13,14,15) |
InChI Key |
WMLWPOBTIAHHGI-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(C1=CC(=CC=C1)O)SP(=O)(O)O |
Origin of Product |
United States |
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